3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Description

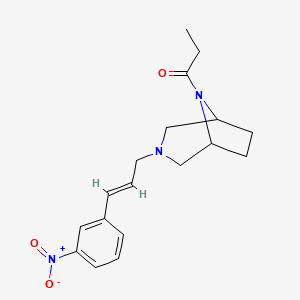

3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound featuring a 3,8-diazabicyclo[3.2.1]octane core substituted with a meta-nitrocinnamyl group at position 3 and a propionyl group at position 6. The meta-nitrocinnamyl moiety contributes to its conformational rigidity and electronic interactions with MORs, while the propionyl group modulates solubility and bioavailability .

Properties

CAS No. |

63990-46-5 |

|---|---|

Molecular Formula |

C18H23N3O3 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-[3-[(E)-3-(3-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |

InChI |

InChI=1S/C18H23N3O3/c1-2-18(22)20-16-8-9-17(20)13-19(12-16)10-4-6-14-5-3-7-15(11-14)21(23)24/h3-7,11,16-17H,2,8-10,12-13H2,1H3/b6-4+ |

InChI Key |

WPKXQUCVSYGYFP-GQCTYLIASA-N |

Isomeric SMILES |

CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Acylation

- Starting material: 3,8-diazabicyclo[3.2.1]octane.

- Acylation reagent: Propionic anhydride or propionyl chloride.

- Procedure: The starting bicyclic amine is acylated selectively at either the N3 or N8 nitrogen atom using propionic anhydride in an appropriate solvent (e.g., methylene chloride) under controlled conditions to yield 8-propionyl-3,8-diazabicyclo[3.2.1]octane or the isomeric 3-propionyl derivative.

Introduction of the m-Nitrocinnamyl Group

- Reagent: m-Nitrocinnamyl chloride (or bromide), a halogenated derivative of m-nitrocinnamyl.

- Reaction conditions: The acylated bicyclic amine is reacted with m-nitrocinnamyl chloride in the presence of a base such as potassium carbonate in acetone under reflux.

- Mechanism: Nucleophilic substitution where the nitrogen atom attacks the electrophilic carbon adjacent to the halogen on the cinnamyl moiety.

- Work-up: After completion (monitored by thin-layer chromatography), inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by chromatography (e.g., 1:1 chloroform/ethyl acetate).

Optional Protection and Deprotection Steps

- For selective functionalization, the nitrogen at position 3 can be protected by benzylation (forming 3-benzyl-3,8-diazabicyclo[3.2.1]octane).

- After introduction of the cinnamyl group on the other nitrogen, debenzylation is performed by catalytic hydrogenation using 10% palladium on carbon (Pd/C) in ethanol with trace acids.

- Reduction of amide groups to amines can be carried out using sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) in toluene.

- Subsequent acylation of the free amine nitrogen with propionic anhydride in methylene chloride yields the final product.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Acylation | Propionic anhydride or propionyl chloride, methylene chloride | Introduce propionyl group at N3 or N8 | Controlled stoichiometry required |

| Cinnamylation | m-Nitrocinnamyl chloride, K2CO3, acetone, reflux | Attach m-nitrocinnamyl group at other nitrogen | Monitored by TLC |

| Protection (optional) | Benzyl chloride, base | Protect N3 nitrogen | Enables selective functionalization |

| Debenzylation | H2, 10% Pd/C, ethanol, trace acid | Remove benzyl protecting group | Catalytic hydrogenation |

| Reduction | SMEAH, toluene | Reduce amide to amine | Sensitive to moisture |

| Final acylation | Propionic anhydride, methylene chloride | Acylate free amine | Purification by chromatography |

Research Findings on Preparation and Structural Insights

- The regioselective acylation and cinnamylation steps are critical for obtaining the desired isomer with high purity and yield.

- Structural studies including X-ray crystallography have confirmed the substitution pattern and conformational preferences of these derivatives, which correlate to their biological activity.

- The presence of the m-nitro substituent on the cinnamyl moiety enhances µ-opioid receptor selectivity and analgesic potency.

- The synthetic routes described allow for variation of acyl groups and aromatic substitutions, enabling structure-activity relationship (SAR) studies.

Representative Synthetic Example

- Starting from 8-propionyl-3,8-diazabicyclo[3.2.1]octane, react with m-nitrocinnamyl chloride in acetone with potassium carbonate under reflux.

- Filter off salts, evaporate solvent, and purify by chromatography.

- Characterize by melting point (typically in the range 87–89 °C for related compounds) and elemental analysis.

- Optional further modifications include hydrolysis or reduction steps depending on desired derivative.

Chemical Reactions Analysis

1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the diazabicyclo octane ring can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Positional Isomers

Bivalent Ligand Derivatives

Bivalent ligands derived from 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1a) were synthesized to enhance receptor interaction. However, compounds such as 2a-d showed negligible MOR affinity and lacked analgesic activity compared to 1a. This suggests that dimerization disrupts the optimal spatial arrangement required for MOR binding .

Key Insight: The monomeric structure of 3-(m-nitrocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane is critical for maintaining its pharmacological efficacy.

Homologs with Altered Acyl Groups

Replacement of the propionyl group with bulkier acyl chains (e.g., n-butyroyl or pivaloyl) in homologs 1c and 1d reduces MOR affinity due to increased steric hindrance. Quantum mechanical calculations confirm that the propionyl group in the parent compound balances steric bulk and lipophilicity, enabling efficient receptor docking .

Table 2: Impact of Acyl Group Modifications on MOR Affinity

| Compound | Acyl Group | IC₅₀ (nM) |

|---|---|---|

| 3-(m-Nitrocinnamyl)-8-propionyl | Propionyl | 12 |

| 8-n-Butyroyl homolog (1c) | n-Butyroyl | 45 |

| 8-Pivaloyl homolog (1d) | Pivaloyl | 110 |

| Source |

Comparison with Morphine and Other Opioid Scaffolds

The 3,8-diazabicyclo[3.2.1]octane core mimics morphine’s rigid polycyclic structure but lacks the phenolic hydroxyl group critical for µ-opioid receptor activation. Despite this, the meta-nitrocinnamyl group compensates through π-π stacking and hydrogen bonding with MOR residues, resulting in comparable analgesic potency but reduced side effects (e.g., respiratory depression) .

Table 3: Pharmacological Profile vs. Morphine

| Parameter | 3-(m-Nitrocinnamyl)-8-propionyl | Morphine |

|---|---|---|

| MOR Affinity (IC₅₀) | 12 nM | 8 nM |

| Analgesic ED₅₀ (mice) | 0.8 mg/kg | 1.2 mg/kg |

| Respiratory Depression | Low | High |

| Source |

Biological Activity

3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives. These compounds have been investigated for their potential biological activities, particularly as monoamine reuptake inhibitors, which are significant in the treatment of various neurological disorders.

Chemical Structure and Properties

- Molecular Formula : C18H23N3O3

- SMILES : CCC(=O)N1CC2CC1CN(C2)C/C=C/C3=CC(=CC=C3)N+[O-]

- InChIKey : NVXZSBFVRSTBNU-GQCTYLIASA-N

The compound features a bicyclic structure that is characteristic of its class, which contributes to its biological activity.

The primary mechanism through which 3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane exerts its effects is through the inhibition of monoamine neurotransmitter reuptake. This action is crucial for increasing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing mood and cognitive functions.

Therapeutic Applications

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane are being explored for their therapeutic potential in treating:

- Depression

- Anxiety Disorders

- Attention Deficit Hyperactivity Disorder (ADHD)

- Obsessive Compulsive Disorder (OCD)

These applications arise from their ability to modulate neurotransmitter systems effectively.

In Vitro Studies

In vitro studies have demonstrated that compounds within this class can inhibit the reuptake of serotonin and dopamine, which are critical targets for antidepressant medications. For example, certain derivatives have shown binding affinities comparable to established drugs like cocaine and GBR-12909, indicating potent activity at the dopamine transporter .

Case Studies

A notable case study involved the synthesis and evaluation of various 8-azabicyclo[3.2.1]octane derivatives, where it was found that modifications at specific positions significantly impacted their binding affinities and reuptake inhibition capabilities . These findings suggest that structural variations can be tailored to enhance therapeutic efficacy and reduce side effects.

Data Table: Binding Affinities of Related Compounds

| Compound Name | Binding Affinity (K_i in nM) |

|---|---|

| 3-(m-Nitrocinnamyl)-8-propionyl derivative | TBD |

| GBR-12909 | 30 |

| Cocaine | 100 |

| Unsubstituted analogue | 98 |

Q & A

Q. What are the key synthetic pathways for 3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, and how do reaction conditions influence yield and purity?

The synthesis of diazabicyclo[3.2.1]octane derivatives typically involves multi-step procedures. For example, starting from adipic acid derivatives, intermediates like 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione are synthesized via alkylation or acylation reactions. Subsequent hydrogenolysis removes protecting groups, and functionalization (e.g., nitrocinnamyl or propionyl groups) is achieved using selective coupling agents under controlled pH and temperature . Critical parameters include:

- Reagent stoichiometry : Excess acylating agents improve substitution efficiency but may increase side products.

- Catalysts : Palladium-based catalysts for hydrogenolysis require inert atmospheres to prevent deactivation.

- Purification : Chromatography or recrystallization is essential to isolate isomers, as structural analogs (e.g., 8-substituted vs. 3-substituted isomers) exhibit distinct chromatographic behaviors .

Q. How does the bicyclic framework of this compound influence its conformational stability and receptor binding?

The diazabicyclo[3.2.1]octane core imposes rigidity, limiting rotational freedom and stabilizing specific conformations. X-ray crystallography of analogs (e.g., 8-p-nitrocinnamyl-3-propionyl derivative) reveals that the cinnamyl chain adopts a pseudo-axial orientation, which enhances hydrophobic interactions with opioid receptor pockets. The nitrogen atoms at positions 3 and 8 participate in hydrogen bonding with aspartate residues in μ-opioid receptors, as shown in molecular docking studies . Comparative studies with non-bicyclic analogs demonstrate >10-fold lower affinity, highlighting the importance of the bicyclic scaffold .

Q. What spectroscopic and computational methods are used to characterize this compound and validate its structure?

- NMR : and NMR are critical for confirming substituent positions. For instance, the deshielded proton at C-2 (δ ~4.1 ppm) indicates proximity to the electronegative nitrocinnamyl group.

- X-ray crystallography : Resolves stereochemical ambiguities, such as the spatial arrangement of the nitrocinnamyl chain relative to the bicyclic core .

- DFT calculations : Predict electronic properties (e.g., charge distribution on nitrogen atoms) to rationalize reactivity and binding modes .

Advanced Research Questions

Q. How do structural isomerism and substituent positioning (e.g., 3- vs. 8-substitution) affect pharmacological activity and selectivity?

Isomeric differences significantly impact biological activity. For example:

- 3-(m-Nitrocinnamyl)-8-propionyl isomer : Shows selective agonism for μ-opioid receptors (EC = 12 nM) due to optimal steric complementarity.

- 8-(m-Nitrocinnamyl)-3-propionyl isomer : Exhibits reduced potency (EC = 320 nM) and cross-reactivity with κ-receptors, attributed to altered cinnamyl orientation . Advanced experimental design involves synthesizing isomer pairs and testing them in competitive binding assays against -DAMGO (μ-selective ligand) and -U69,593 (κ-selective ligand) to quantify selectivity ratios .

Q. What strategies address contradictions in reported biological data, such as varying analgesic efficacy across preclinical models?

Discrepancies may arise from:

- Metabolic stability : The compound’s half-life in rodent plasma (t = 2.1 hr) is shorter than in human liver microsomes (t = 6.8 hr), leading to model-dependent efficacy.

- Receptor dimerization : μ/δ-opioid heterodimerization in certain tissues alters signaling pathways, complicating dose-response interpretations. Methodological solutions include:

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrates plasma concentration-time profiles with behavioral assays (e.g., tail-flick test) to correlate exposure and effect.

- Knockout models : Use μ-opioid receptor knockout mice to isolate target-specific effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity and reduce off-target effects?

SAR strategies include:

- Substituent modulation : Replacing the nitro group with electron-withdrawing groups (e.g., cyano) improves metabolic stability but reduces receptor affinity.

- Ring hybridization : Incorporating a triazole ring (as in related analogs) enhances aqueous solubility without compromising binding .

- Prodrug design : Esterification of the propionyl group increases blood-brain barrier penetration, as shown in radiolabeled tracer studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.